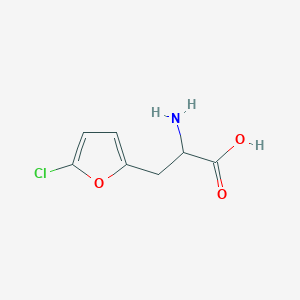
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is an organic compound with the molecular formula C(_7)H(_8)ClNO(_3) It features a furan ring substituted with a chlorine atom at the 5-position and an amino acid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-chlorofuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorofuran-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl(_2)) followed by ammonia (NH(_3)).
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH(_4)).
Amino Acid Formation: The amine is then subjected to a Strecker synthesis, involving the reaction with potassium cyanide (KCN) and ammonium chloride (NH(_4)Cl) to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the furan ring or the amino group, leading to various reduced products.
Substitution: The chlorine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or thiourea (NH(_2)CSNH(_2)).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced furan derivatives or amines.
Substitution: Various substituted furan derivatives.
科学研究应用
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-3-(5-chlorofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid moiety allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The furan ring and chlorine atom contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(5-fluorofuran-2-yl)propanoic acid
- 2-Amino-3-(5-bromofuran-2-yl)propanoic acid
- 2-Amino-3-(5-methylfuran-2-yl)propanoic acid
Uniqueness
2-Amino-3-(5-chlorofuran-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s specific structure allows it to interact uniquely with biological targets, distinguishing it from its analogs.
属性
分子式 |
C7H8ClNO3 |
|---|---|
分子量 |
189.59 g/mol |
IUPAC 名称 |
2-amino-3-(5-chlorofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) |
InChI 键 |
LVRFSUGJGIPQKI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)Cl)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13540285.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
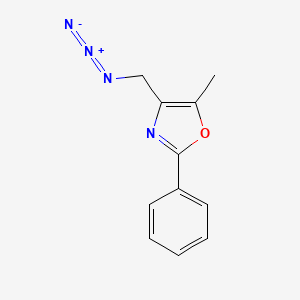
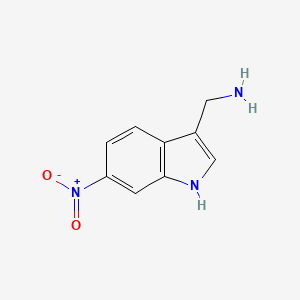
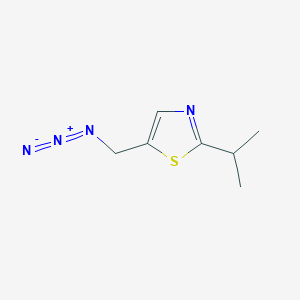
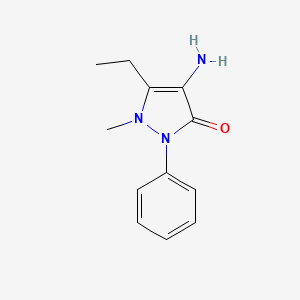
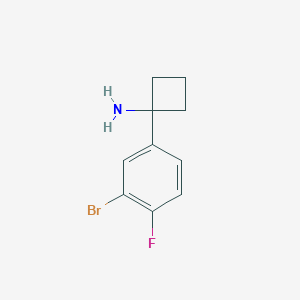

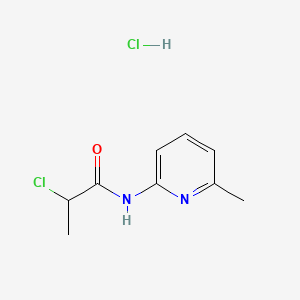
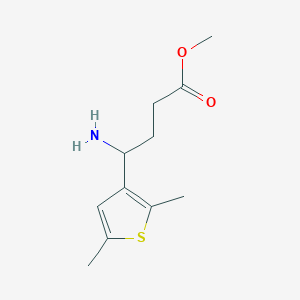
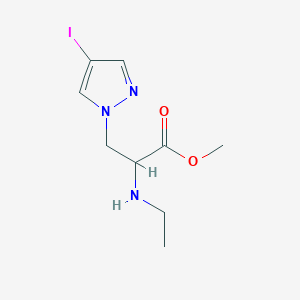
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
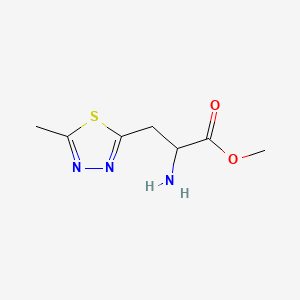
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)
